molecular formula C20H23Cl2N3O3S B2837026 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride CAS No. 1216579-47-3

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2837026
CAS No.: 1216579-47-3
M. Wt: 456.38
InChI Key: DGYBDFFRRIRPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23Cl2N3O3S and its molecular weight is 456.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anthelminthic Applications

  • Amidantel as a Potent Anthelminthic Agent : Amidantel, which is closely related to the queried compound, has been identified as a new aminophenylamidine with a broad anthelminthic spectrum. It shows effectiveness against nematodes, filariae, and cestodes in rodents, and is particularly effective against hookworms and large roundworms in dogs. It was well-tolerated in all tested animals and did not exhibit teratogenic effects (Wollweber et al., 1979).

Chemical Synthesis and Reactions

  • Synthesis of Novel Benzodifuranyl Derivatives : The study involves the synthesis of novel chemical structures including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds. These structures were evaluated for their analgesic and anti-inflammatory activities, showing significant inhibitory activity on COX-2 and potential for medical applications (Abu‐Hashem et al., 2020).

Pharmacological Research

  • Synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl) Derivatives : This research focused on synthesizing novel derivatives involving thiadiazol and acetamide, similar to the queried compound. The study's aim was to develop compounds with potential pharmacological applications, as identified by various chemical analyses (Yu et al., 2014).

  • Antiproliferative Activity of Benzothiazole β-Lactam Conjugates : Benzothiazole-substituted β-lactam hybrids were synthesized starting from a benzo[d]thiazol-2-yl phenol precursor, which is structurally similar to the queried compound. These compounds were evaluated for their antimicrobial activities, showing moderate effectiveness against various bacterial strains and potential for antimalarial applications (Alborz et al., 2018).

Environmental Impact Studies

  • Stability of UV Filters in Chlorinated Water : This study examined the stability of various UV filters, including derivatives of methoxybenzophenone, in chlorinated water. The results highlighted the environmental impact of these compounds and their by-products in aquatic environments, which is relevant to understanding the behavior of similar chemical structures (Negreira et al., 2008).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S.ClH/c1-23(2)11-12-24(17(25)13-27-14-7-5-4-6-8-14)20-22-18-16(26-3)10-9-15(21)19(18)28-20;/h4-10H,11-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYBDFFRRIRPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.